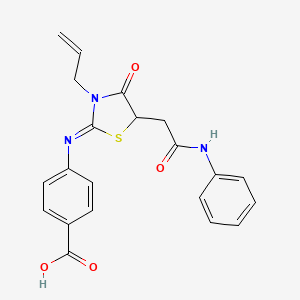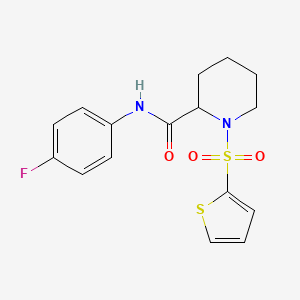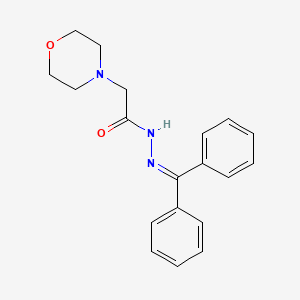
N'-(diphenylmethylene)-2-morpholinoacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the attachment of the phenyl groups, and the formation of the acetohydrazide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl groups, the morpholine ring, and the acetohydrazide group. Each of these groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .
科学的研究の応用
Photoreduction and Photosystem 2 Catalysis
The use of diphenylcarbazide, a compound with structural relevance, as an electron donor in the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts showcases its application in studying photosystem 2 of chloroplasts. This demonstrates the compound's utility in biochemical assays to understand photosynthetic processes (Vernon & Shaw, 1969).
Electrophosphorescence in Light-Emitting Devices
Research into electrophosphorescence from light-emitting devices based on rhenium(I) diimine complexes, utilizing compounds like N, N′-di-1-naphthyl-N, N′-diphenylbenzidine, highlights the role of such molecules in developing advanced materials for lighting and display technologies (Li et al., 2004).
Synthesis and Medicinal Chemistry
The synthesis of N‐Vinyloxazolidinones and Morpholines from amino alcohols, involving diphenylvinylsulfonium salts, indicates the importance of these compounds in organic synthesis and drug discovery. Such reactions, monitored by nanospray mass spectrometry, offer insights into reaction mechanisms and the development of novel therapeutics (Yar et al., 2012).
Drug Discovery and Tuberculosis Treatment
Investigations into 1,5-Diphenyl pyrroles for treating tuberculosis, focusing on improving drug-like parameters and targeting the MmpL3 protein, reflect the critical role of similar compounds in addressing global health challenges. The research underscores the significance of chemical modifications for enhancing therapeutic efficacy (Poce et al., 2013).
Antioxidative and Anti-inflammatory Properties
The isolation of novel compounds from red seaweed Gracilaria opuntia, demonstrating significant antioxidative and anti-inflammatory activities, illustrates the potential of such molecules in developing new natural health products. This research points to the vast untapped resources in marine biodiversity for pharmaceutical applications (Makkar & Chakraborty, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(benzhydrylideneamino)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-22-11-13-24-14-12-22)20-21-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBBHOFCCHEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2839198.png)
![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)
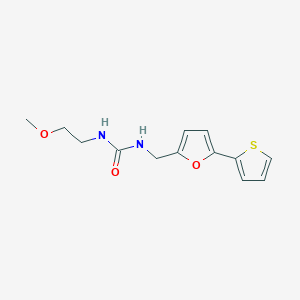
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839203.png)
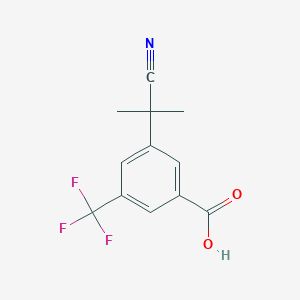

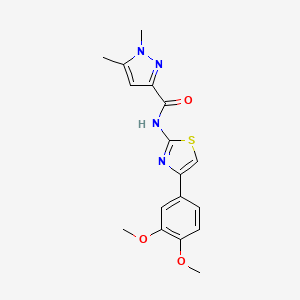
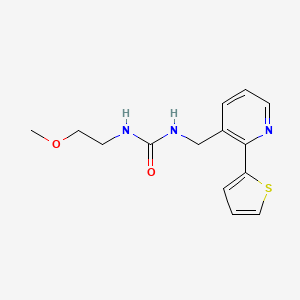
![methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate](/img/structure/B2839211.png)
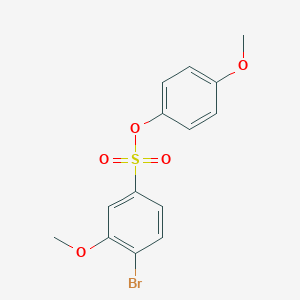
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)
